molecular formula C11H11ClN2 B15280625 (R)-3-Chloro-5-(pyrrolidin-2-yl)benzonitrile

(R)-3-Chloro-5-(pyrrolidin-2-yl)benzonitrile

Cat. No.: B15280625
M. Wt: 206.67 g/mol
InChI Key: QEBAFNIVLLWYOC-LLVKDONJSA-N
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Description

®-3-Chloro-5-(pyrrolidin-2-yl)benzonitrile is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chloro-substituted benzonitrile core with a pyrrolidine ring attached, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Chloro-5-(pyrrolidin-2-yl)benzonitrile typically involves the reaction of 3-chloro-5-nitrobenzonitrile with pyrrolidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like tetrahydrofuran. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of ®-3-Chloro-5-(pyrrolidin-2-yl)benzonitrile may involve large-scale reactors and optimized conditions to ensure high yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-3-Chloro-5-(pyrrolidin-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine-substituted benzonitriles.

Scientific Research Applications

®-3-Chloro-5-(pyrrolidin-2-yl)benzonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ®-3-Chloro-5-(pyrrolidin-2-yl)benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • ®-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride
  • Pyridazinone derivatives

Uniqueness

®-3-Chloro-5-(pyrrolidin-2-yl)benzonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

3-chloro-5-[(2R)-pyrrolidin-2-yl]benzonitrile

InChI

InChI=1S/C11H11ClN2/c12-10-5-8(7-13)4-9(6-10)11-2-1-3-14-11/h4-6,11,14H,1-3H2/t11-/m1/s1

InChI Key

QEBAFNIVLLWYOC-LLVKDONJSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=CC(=C2)C#N)Cl

Canonical SMILES

C1CC(NC1)C2=CC(=CC(=C2)C#N)Cl

Origin of Product

United States

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